2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,2,4-triazolo[4,3-a]pyrazine, which is a class of compounds known for their potential antiviral and antimicrobial activities . The presence of the 1,2,4-triazole ring, a heterocyclic compound containing three nitrogen atoms, is a significant feature of this compound .
Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazolo[4,3-a]pyrazine core, substituted with phenyl groups at positions 7 and 2. The phenyl group at position 7 is further substituted with a bromine atom, while the phenyl group at position 2 is substituted with an acetamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to undergo various reactions. For instance, 1,2,4-triazolo[4,3-a]quinoxaline derivatives can react with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature . Its melting point, infrared (IR) spectrum, and nuclear magnetic resonance (NMR) spectrum are not explicitly provided in the literature.Scientific Research Applications
Potential Applications in Medicinal Chemistry
Anti-Asthma Agents : Triazolopyrimidines, closely related to the triazolopyrazin structure, have been explored for their potential as antiasthma agents. This research suggests the capability of these compounds to act as mediator release inhibitors, highlighting their potential utility in treating asthma and related respiratory conditions (Medwid et al., 1990).
Antimicrobial Activity : Another study focused on the synthesis of pyrazole and fused pyrazolopyrimidine derivatives, including those with a triazolopyrazin framework, demonstrating their antimicrobial activity. This research provides a foundation for developing new antimicrobial agents based on this scaffold (Abunada et al., 2008).
Insecticidal Properties : The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety, similar in complexity to the triazolopyrazin structure, against the cotton leafworm were documented. These findings suggest the potential of triazolopyrazin derivatives in developing new insecticidal compounds (Fadda et al., 2017).
Anticancer and Antiviral Activities : A study on (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4] thiadiazine derivatives showed promising in vitro anticoronavirus and antitumoral activities. This research underlines the versatility of the triazolopyrazin scaffold in developing compounds with potential antiviral and anticancer applications (Jilloju et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Its dysregulation is associated with the development and progression of various types of cancers .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cell proliferation and survival, particularly in cancer cells where c-Met is overexpressed or mutated .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell growth, survival, and differentiation. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The results suggest that the compound could be a potential therapeutic agent for cancers associated with c-Met dysregulation .
Properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O4/c1-2-31-17-9-5-15(6-10-17)23-18(28)13-27-21(30)26-12-11-25(20(29)19(26)24-27)16-7-3-14(22)4-8-16/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBWOKULSSXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.